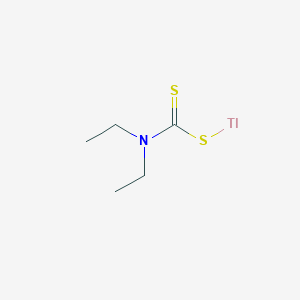
N,N-diethylcarbamodithioate; thallium(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethylcarbamodithioate; thallium(1+) is a chemical compound with the CAS number 18756-72-4 . This compound is known for its unique properties and potential applications in various scientific fields. It is a coordination complex that involves thallium, a heavy metal, and a derivative of carbamic acid.
Métodos De Preparación
The synthesis of carbamic acid, diethyldithio-, thallium complex typically involves the reaction of thallium salts with diethyldithiocarbamate. The reaction conditions often require a controlled environment to ensure the stability of the complex. Industrial production methods may involve the use of solvents and catalysts to optimize the yield and purity of the compound .
Análisis De Reacciones Químicas
N,N-diethylcarbamodithioate; thallium(1+) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
N,N-diethylcarbamodithioate; thallium(1+) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding metal-ligand interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of certain materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of carbamic acid, diethyldithio-, thallium complex involves its interaction with molecular targets through coordination bonds. The thallium ion plays a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions .
Comparación Con Compuestos Similares
N,N-diethylcarbamodithioate; thallium(1+) can be compared with other similar compounds, such as:
Carbamic acid derivatives: These include compounds like methyl carbamate and ethyl carbamate, which have different metal ions or organic groups attached.
Thallium complexes: These include other thallium coordination compounds with different ligands.
The uniqueness of carbamic acid, diethyldithio-, thallium complex lies in its specific combination of thallium and diethyldithiocarbamate, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
18756-72-4 |
|---|---|
Fórmula molecular |
C5H10NS2Tl |
Peso molecular |
352.7 g/mol |
Nombre IUPAC |
N,N-diethylcarbamodithioate;thallium(1+) |
InChI |
InChI=1S/C5H11NS2.Tl/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1 |
Clave InChI |
DZDXQECBERXVDV-UHFFFAOYSA-M |
SMILES |
CCN(CC)C(=S)[S-].[Tl+] |
SMILES canónico |
CCN(CC)C(=S)[S-].[Tl+] |
Key on ui other cas no. |
18756-72-4 |
Sinónimos |
Diethyldithiocarbamic acid thallium(I) salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















